2-bromo-4-nitro-N-phenethylaniline
Overview
Description
2-bromo-4-nitro-N-phenethylaniline is a chemical compound with the formula C6H5BrN2O2 . It is a derivative of aniline, which is an organic compound with the functional group -NH2 attached to a benzene ring .
Synthesis Analysis
The synthesis of similar compounds often involves a substitution reaction at the carbon carrying the acetamido group. Hydrolysis of the amide function gives the desired product . This sequence has been performed by many students, with more than 95% completing the sequence in 33 1/2 hours with a reasonable yield of the final product .Molecular Structure Analysis
The molecular structure of 2-bromo-4-nitro-N-phenethylaniline can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
2-Bromo-4,6-dinitroaniline (BNA) is identified as a domestic-dust pollutant in urban environments, with deleterious atmospheric effects . The reaction pathways and kinetics for BNA oxidation by the OH radical have been studied using quantum-chemical methods .Scientific Research Applications
Antioxidant Properties
Recent studies have revealed that 2-bromo-4’-nitroacetophenone exhibits antioxidant effects. In experiments using the model organism Caenorhabditis elegans (C. elegans), this compound extended the lifespan of the worms. The mechanism involves the insulin pathway, suggesting potential applications in anti-aging research .
Photochemical Studies
Due to its photochemical reactivity, 2-bromo-4’-nitroacetophenone finds applications in photophysics and photochemistry. Researchers study its behavior under UV or visible light irradiation, exploring excited-state processes, energy transfer, and photoinduced reactions.
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Future Directions
While there is limited information on the future directions of 2-bromo-4-nitro-N-phenethylaniline, similar compounds are being studied for their potential uses. For example, 4-Bromo-N,N-dimethylaniline was used as an internal standard in the determination of iodine present as iodide (as in pharmaceuticals), iodate (as in iodized table salt) and covalently bound to organic compounds (as in milk and vegetables) .
properties
IUPAC Name |
2-bromo-4-nitro-N-(2-phenylethyl)aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2/c15-13-10-12(17(18)19)6-7-14(13)16-9-8-11-4-2-1-3-5-11/h1-7,10,16H,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOECHHCMYRUQIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=C(C=C(C=C2)[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601320166 | |
Record name | 2-bromo-4-nitro-N-(2-phenylethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601320166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666197 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-bromo-4-nitro-N-phenethylaniline | |
CAS RN |
477856-50-1 | |
Record name | 2-bromo-4-nitro-N-(2-phenylethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601320166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.